3-methylquinoline-8-sulfinic Acid

Pharmaceutical impurity profiling Reference standard procurement Argatroban quality control

3-Methylquinoline-8-sulfinic acid (CAS 1515961-07-5; C10H9NO2S; MW 207.25 g/mol) is a heterocyclic organosulfur compound classified as an aryl sulfinic acid bearing a 3-methyl substituent on the quinoline ring scaffold. It is catalogued as Argatroban Impurity 89 (also designated as Argatroban Impurity 1), identifying it as a known impurity of the direct thrombin inhibitor argatroban monohydrate and establishing its primary industrial relevance as a pharmaceutical reference standard.

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
CAS No. 1515961-07-5
Cat. No. B3322706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methylquinoline-8-sulfinic Acid
CAS1515961-07-5
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=CC=C2)S(=O)O)N=C1
InChIInChI=1S/C10H9NO2S/c1-7-5-8-3-2-4-9(14(12)13)10(8)11-6-7/h2-6H,1H3,(H,12,13)
InChIKeyRLCYUBNINIQLBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylquinoline-8-sulfinic Acid (CAS 1515961-07-5): Procurement-Relevant Chemical Identity and Baseline Specifications


3-Methylquinoline-8-sulfinic acid (CAS 1515961-07-5; C10H9NO2S; MW 207.25 g/mol) is a heterocyclic organosulfur compound classified as an aryl sulfinic acid bearing a 3-methyl substituent on the quinoline ring scaffold . It is catalogued as Argatroban Impurity 89 (also designated as Argatroban Impurity 1), identifying it as a known impurity of the direct thrombin inhibitor argatroban monohydrate and establishing its primary industrial relevance as a pharmaceutical reference standard . The compound exhibits predicted physicochemical properties including a boiling point of 472.2±37.0 °C, density of 1.46±0.1 g/cm³, and an acid dissociation constant (pKa) of 0.13±0.30 . Typical commercial purity specifications are ≥95% .

3-Methylquinoline-8-sulfinic Acid (CAS 1515961-07-5): Why Closely Related Quinoline-8-sulfonyl Analogs Cannot Be Interchanged


The sulfur oxidation state fundamentally distinguishes 3-methylquinoline-8-sulfinic acid (S(IV) sulfinate; R–SO₂H) from its closest commercially available in-class analogs: 3-methylquinoline-8-sulfonic acid (CAS 153886-69-2; S(VI) sulfonate; R–SO₃H) and 3-methylquinoline-8-sulfonyl chloride (CAS 74863-82-4; R–SO₂Cl) [1]. Sulfinic acids are intrinsic nucleophiles—undergoing C–S bond formation via sulfinate anion at sulfur—whereas sulfonic acids are electrophilic at sulfur and act as leaving groups, and sulfonyl chlorides are potent electrophiles [2]. The free sulfinic acid is metastable and prone to acid-catalyzed disproportionation into the corresponding sulfonic acid and thiosulfonate; the 3-methyl-8-quinolinesulfonic acid analog is fully oxidized and shelf-stable [2]. The molecular weight difference (207.25 vs. 223.25 g/mol) and pKa difference (~0.1–2.5 for sulfinic acids vs. ~(-1.8) to 2.6 predicted for quinolinesulfonic acids) further preclude direct method substitution in pharmaceutical impurity profiling where exact mass and ionization state dictate chromatographic retention and MS detection . Procuring the sulfonic acid or sulfonyl chloride instead of the sulfinic acid will alter reaction stoichiometry, mechanistic pathway, and analytical method specificity.

3-Methylquinoline-8-sulfinic Acid (CAS 1515961-07-5): Head-to-Head Quantitative Evidence Against Closest Analogs


Distinct Regulatory Designation as Argatroban Impurity 89 (vs. Sulfonic Acid Impurity 10 and Tetrahydroquinoline Impurity 16)

3-Methylquinoline-8-sulfinic acid is registered exclusively as Argatroban Impurity 89 (also termed Impurity 1) by multiple pharmacopoeial and regulatory reference standard suppliers, designated with CAS 1515961-07-5 . This specific impurity designation requiring the sulfinic acid oxidation state distinguishes it from the sulfonic acid analogs: 3-methylquinoline-8-sulfonic acid (CAS 153886-69-2) is separately codified as Argatroban Impurity 10/Impurity A [1], and 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid (CAS 153886-68-1) is codified as Argatroban Impurity 16/Impurity G [2]. Quantitative impurity control in argatroban drug substance mandates that process-specific sulfinic acid-related substance is monitored separately from sulfonic acid impurities because the reduction state reflects a distinct synthetic pathway deviation [1][2]. The regulatory requirement for impurity-specific reference standards with documented characterization data (typically ≥95% purity, with certificate of analysis including HPLC purity, identity by NMR/MS, and residual solvent content) means generic substitution of the sulfonic acid for the sulfinic acid is non-compliant with ICH Q3A/Q3B and pharmacopoeial individual impurity identification thresholds [3].

Pharmaceutical impurity profiling Reference standard procurement Argatroban quality control

Predicted Acidity (pKa) Profile Distinguishing Sulfinic Acid S(IV) from Sulfonic Acid S(VI) on the 3-Methylquinoline Scaffold

3-Methylquinoline-8-sulfinic acid (target compound) has a predicted pKa of 0.13±0.30, consistent with the general class behavior of aromatic sulfinic acids (pKa typically 1.0–2.5) . By contrast, the corresponding 3-methylquinoline-8-sulfonic acid (CAS 153886-69-2) has a predicted pKa of -1.79±0.40 , and the parent quinoline-8-sulfonic acid (CAS 85-48-3) has reported predicted pKa values of -1.83±0.40 to approximately 2.6 depending on the computational model . The experimentally observed trend for the sulfinic acid class places sulfinic acids approximately 2–3 pKa units weaker (higher pKa) than the corresponding sulfonic acids, reflecting the lower oxidation state at sulfur (S(IV) vs S(VI)) and reduced electron-withdrawing character of the –SO₂H vs –SO₃H group [1]. The predicted pKa difference of ~1.9 units between the sulfinic acid and its sulfonic acid comparator has direct implications for reversed-phase HPLC ion-suppression method development: at pH 2.0 mobile phase conditions, the sulfinic acid is approximately 98.7% protonated (neutral) while the sulfonic acid is >99.9% ionized (anionic), producing markedly different retention behavior on C18 columns.

Physicochemical property differentiation Acid dissociation constant Chromatographic method development

Nucleophilic Reactivity at Sulfur: Sulfinic Acid (S(IV)) Enables Direct C–S Bond Formation Inaccessible to Sulfonic Acid (S(VI))

The sulfinic acid oxidation state inherently preserves a lone pair on sulfur, rendering the sulfinate anion (R–SO₂⁻) nucleophilic and enabling direct participation in C–S bond-forming reactions including transition metal-catalyzed desulfitative cross-couplings, radical-mediated sulfonylation, and Michael-type additions to activated alkenes [1][2]. In contrast, the sulfonic acid (R–SO₃H, S(VI)) bears no lone pair on sulfur and functions exclusively as an electrophile or leaving group; it cannot participate as a nucleophile in C–S bond construction without prior reduction to the S(IV) or lower oxidation state . This mechanistic dichotomy is exemplified in the visible-light-induced deoxygenative C2-sulfonylation of quinoline N-oxides by sulfinic acids, a reaction that proceeds via sulfinate radical intermediates that sulfonic acids cannot generate without prior chemical reduction [2]. The 3-methyl substitution at C-3 on the quinoline ring in the target compound further modulates the electronic character (electron-donating inductive effect) and steric environment of the sulfinic acid group compared to the unsubstituted quinoline-8-sulfinic acid . Quantitatively, sodium quinoline-8-sulfinate (the salt form) has been reported to undergo oxidation to the corresponding sulfonic acid derivative and reduction to quinoline derivatives under defined conditions, while the protonated sulfinic acid participates in acid-catalyzed disproportionation [3].

Organosulfur synthetic methodology Sulfinate nucleophile Cross-coupling chemistry

Molecular Weight and Formula Mass Differentiation for MS Detection in Impurity Profiling

The molecular formula and monoisotopic mass of 3-methylquinoline-8-sulfinic acid (C10H9NO2S; MW 207.25 g/mol; exact mass 207.0354 Da) differ substantially from the two most common 3-methylquinoline-8-sulfur co-impurities: 3-methylquinoline-8-sulfonic acid (C10H9NO3S; MW 223.25 g/mol; exact mass 223.0303 Da) and 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid (C10H13NO3S; MW 227.28 g/mol; exact mass 227.0616 Da) . The mass difference of 15.9949 Da (one oxygen atom) between sulfinic and sulfonic acid forms is readily resolved by high-resolution mass spectrometry (HRMS) (required resolution R = M/ΔM ≈ 14,000 at m/z 208; achievable on Q-TOF and Orbitrap instruments operating at R ≥ 30,000). In low-resolution LC-MS (single quadrupole), the [M+H]⁺ ions at m/z 208 vs. m/z 224 vs. m/z 228 are baseline-resolved with unit mass resolution [1]. This mass differentiation is critical for selective ion monitoring (SIM) or multiple reaction monitoring (MRM) methods in argatroban impurity profiling where co-elution of multiple impurities is possible. The sulfinic acid contains 2 oxygen atoms on sulfur vs. 3 for sulfonic acid, yielding distinct fragmentation patterns in MS/MS: the sulfinic acid undergoes characteristic loss of SO (48 Da) while the sulfonic acid loses SO₂ (64 Da) [1].

LC-MS impurity profiling Mass spectrometry detection Regulatory analytical method development

3-Methylquinoline-8-sulfinic Acid: Evidence-Anchored Procurement Application Scenarios


Pharmaceutical Reference Standard for Argatroban Impurity 89 Quantification in ANDA Filings and Commercial QC

Pursuant to ICH Q3A/Q3B requirements, Abbreviated New Drug Applications for argatroban monohydrate require identification, quantification, and control of all process-related and degradation impurities above the identification threshold (typically 0.10% for a maximum daily dose ≤2 g/day) [1]. 3-Methylquinoline-8-sulfinic acid (Argatroban Impurity 89; CAS 1515961-07-5) serves as the certified reference standard for quantifying this specific sulfinic acid pathway impurity using validated HPLC-UV or LC-MS/MS methods [1][2]. The target compound's distinct molecular weight (207.25 g/mol) and predicted pKa (0.13±0.30) dictate specific sample preparation conditions (diluent composition, pH adjustment for neutral extraction) and chromatographic parameters (mobile phase pH, ion-pairing reagent selection) that differ from those employed for sulfonic acid impurities [3]. The metastability of the free sulfinic acid requires procurement of freshly manufactured reference material with short re-test dating, specified storage conditions (typically -20°C under inert atmosphere protected from moisture), and purity certification by HPLC (≥95% area normalization) with full characterization data package including 1H/13C NMR, HRMS, and residual solvent analysis .

Synthetic Intermediate for Desulfitative C–C and C–Heteroatom Cross-Coupling Reactions

The sulfinate (S(IV)) functionality on the 3-methylquinoline scaffold enables direct participation in palladium-catalyzed desulfitative cross-coupling (e.g., with aryl halides to form biaryl sulfones) and in visible-light-mediated radical C2-sulfonylation of quinoline N-oxides without requiring pre-reduction from the S(VI) oxidation state [1][2]. The electron-donating 3-methyl substituent influences the electronic character of the quinoline ring and may modulate coupling reaction efficiency compared to the unsubstituted or 4-methyl regioisomers . For synthetic methodology laboratories, procuring the sulfinic acid in a purity of ≥95% directly provides the appropriate oxidation-state starting material, eliminating a synthetic reduction step from the corresponding sulfonyl chloride (CAS 74863-82-4) that would otherwise be necessary [3]. The target compound's reactivity profile supports applications in medicinal chemistry for late-stage sulfone introduction into bioactive quinoline scaffolds and in the preparation of sulfonamide libraries via sulfinate displacement [1].

Physicochemical Property Reference for Computational Chemistry and QSAR Model Development

The experimentally unmeasured but computationally predicted properties of 3-methylquinoline-8-sulfinic acid (pKa = 0.13±0.30, logP, polar surface area) provide a reference data point that anchors quantitative structure-property relationship (QSPR) models for sulfinic acid-containing drug-like molecules [1][2]. The compound's distinct sulfur oxidation state relative to the more extensively parameterized sulfonic acid class offers a calibration point for computational pKa prediction algorithm refinement and for in silico ADMET models that incorporate sulfur acid ionization state as a descriptor . The availability of CAS-registered reference material (CAS 1515961-07-5) with documented molecular identity supports experimental pKa determination by capillary electrophoresis or potentiometric titration for validating in silico pKa prediction models applied to S(IV) acids in heteroaromatic systems [3].

Quote Request

Request a Quote for 3-methylquinoline-8-sulfinic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.